molecular formula C9H7BrS B3056649 5-Bromo-2-methyl-1-benzothiophene CAS No. 7312-07-4

5-Bromo-2-methyl-1-benzothiophene

Cat. No. B3056649
M. Wt: 227.12 g/mol
InChI Key: UTFSSVWJVFAACX-UHFFFAOYSA-N
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Patent
US04895860

Procedure details

According to the procedure of S. Gronowitz, et al., Synth. Commin., 6, (7), 475 (1976), to a stirred, boiling partial solution of N-bromosuccinimide (17.63 g, 0.099 mol) in CCl4 (200 mL) was added 2,2'-azobis-(2-methylpropionitrile) (1.1 g, 0.007 mol). After one minute, a solution of 5-bromo-2-methylbenzthiophene (15.0 g, 0.066 mol) in CCl4 (100 mL) was added. The resulting mixture was heated at reflux for 2 hours and cooled to 0° C. The solid was filtered. The filtrate was concentrated to give 18.19 g (90%) of product as an orange solid.
Quantity
17.63 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N.[Br:21][C:22]1[CH:23]=[CH:24][C:25]2[S:29][C:28]([CH3:30])=[CH:27][C:26]=2[CH:31]=1>C(Cl)(Cl)(Cl)Cl>[Br:1][CH2:30][C:28]1[S:29][C:25]2[CH:24]=[CH:23][C:22]([Br:21])=[CH:31][C:26]=2[CH:27]=1

Inputs

Step One
Name
Quantity
17.63 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
BrC=1C=CC2=C(C=C(S2)C)C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 min
Name
Type
product
Smiles
BrCC=1SC2=C(C1)C=C(C=C2)Br
Measurements
Type Value Analysis
AMOUNT: MASS 18.19 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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